Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate
Description
Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate is a fluorinated carbamate derivative characterized by a tert-butyl carbamate group attached to a 4,4,4-trifluoro-1-hydroxybutan-2-yl backbone. The compound’s structure combines the steric protection of the tert-butyl group with the electronic effects of trifluoromethyl substituents and a hydroxyl group, making it relevant in medicinal chemistry and organic synthesis, particularly as an intermediate in peptide and small-molecule drug development .
Properties
IUPAC Name |
tert-butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQODVUUZNPHLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4,4,4-trifluoro-1-hydroxybutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the compound can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
1.1. Enzyme Inhibition
Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate has been studied for its potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibiting MAGL can enhance the effects of endocannabinoids, leading to therapeutic benefits in pain management and inflammation control. A study demonstrated that derivatives of this compound showed significant inhibition of MAGL activity, suggesting its utility in developing new analgesics .
1.2. Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. The trifluoromethyl group may contribute to increased potency against cancer cell lines by enhancing the compound's ability to penetrate cellular membranes . Case studies have shown that modifications of carbamate derivatives lead to increased cytotoxicity against various cancer types, indicating that tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate could be a candidate for further development in cancer therapeutics.
2.1. Polymer Chemistry
The unique properties of tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate make it suitable for use in polymer synthesis. Its ability to act as a monomer or modifier can enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating fluorinated groups into polymers can improve their hydrophobicity and resistance to solvents .
2.2. Coating Technologies
Due to its lipophilic nature, the compound is also being explored for applications in coating technologies where water resistance and durability are essential. The incorporation of trifluoromethyl groups into coatings can provide enhanced performance characteristics such as improved weather resistance and lower friction coefficients .
Mechanism of Action
The mechanism of action of tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and carbamate groups can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Related Carbamates
Structural Features
The compound shares key functional groups with other tert-butyl carbamates but differs in substituents and chain configuration. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Carbamates
Reactivity Notes:
Physical and Spectroscopic Properties
Table 2: Physical Properties of Related Compounds
- Target Compound : Expected to exhibit a tert-butyl singlet (~1.4 ppm, ¹H NMR) and distinct ¹⁹F NMR signals for the trifluoromethyl group .
Biological Activity
Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate is a chemical compound characterized by its unique trifluoromethyl group, which enhances its lipophilicity and potential biological activity. This compound, with the CAS number 454170-50-4 and a molecular weight of 243.23 g/mol, has garnered attention in various fields of research due to its pharmacological properties.
Chemical Structure
The structural formula of tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate can be represented as follows:
Biological Activity
Research indicates that compounds similar to tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate exhibit various biological activities. The following sections summarize key findings related to its biological effects.
Studies have shown that the trifluoromethyl group in this compound may enhance its interaction with biological membranes and proteins. This modification can lead to increased potency in inhibiting certain enzymes and receptors associated with various diseases.
Pharmacological Properties
Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate has been investigated for its potential roles in:
- Neuroprotection : Preliminary studies suggest that it may offer protective effects against neurodegenerative conditions by modulating inflammatory responses and oxidative stress in neuronal cells.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are critical in the pathophysiology of Alzheimer's disease .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique features of tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl (R)-(4-hydroxybutan-2-yl)carbamate | 167216-17-3 | 0.85 | Lacks trifluoromethyl group |
| Tert-butyl (1-hydroxybutan-2-yl)carbamate | 142121-48-0 | 0.91 | No trifluorination |
| (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate | 397246-14-9 | 0.91 | Stereoisomeric variant |
| Tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate | 145166-06-9 | 0.94 | Different cyclic structure |
| Tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate | 188348-00-7 | 0.98 | Contains cyclohexane ring |
This table illustrates how the presence of the trifluoromethyl group may enhance the compound's biological activity compared to others.
Case Studies
Several case studies have explored the efficacy of tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate:
- Neuroprotective Effects : In vitro studies indicated that this compound could reduce cell death in astrocytes exposed to amyloid beta peptide (Aβ), suggesting a potential role in Alzheimer’s treatment .
- Inflammatory Response Modulation : Research showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNFα in cell cultures treated with Aβ .
Q & A
Basic Questions
Q. What are the key synthetic routes for synthesizing tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate, and how can intermediates be purified?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate protection and fluorinated alcohol intermediates. For example, tert-butyl carbamates are often prepared using Boc (tert-butoxycarbonyl) protection strategies. A common approach involves coupling a fluorinated hydroxybutan-2-ylamine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like Et₃N in THF. Purification of intermediates is achieved using column chromatography (silica gel, hexane/EtOAc gradients) . For fluorinated analogs, Pd/Cu-catalyzed cross-coupling (e.g., Sonogashira) may be employed, followed by acid-catalyzed deprotection (e.g., TBAF in THF) .
Q. How should researchers characterize tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies carbamate (C=O at ~155 ppm) and trifluoromethyl groups (¹⁹F NMR: δ -60 to -70 ppm). Hydroxy protons may appear broad due to hydrogen bonding.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₉H₁₄F₃NO₃: 257.09 g/mol).
- X-ray crystallography : For solid-state confirmation, SHELX software (e.g., SHELXL) is used to resolve crystal structures, particularly for stereochemical assignments .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to strong acids/bases, which may cleave the carbamate group. Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving fluorinated intermediates?
- Methodological Answer :
- Catalyst optimization : Use Pd(PPh₃)₂Cl₂/CuI systems for cross-coupling steps (e.g., alkyne additions) to enhance regioselectivity .
- Solvent selection : Polar aprotic solvents (THF, DMF) improve solubility of fluorinated intermediates.
- Temperature control : Low-temperature reactions (0–20°C) minimize side reactions (e.g., epimerization).
- Workup strategies : Quench reactions with aqueous NH₄Cl to remove metal catalysts before extraction .
Q. What computational methods are suitable for studying the reactivity and stereoelectronic effects of this compound?
- Methodological Answer :
- DFT calculations : Gaussian or ORCA software can model trifluoromethyl group effects on reaction pathways (e.g., Fukui indices for nucleophilic attack).
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carbamate group .
- MD simulations : GROMACS can simulate solvent interactions, particularly for hydroxybutan-2-yl hydration dynamics .
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare experimental NMR data with computed shifts (e.g., using ACD/Labs or ChemDraw). For crystallography, refine SHELXL parameters (e.g., ADPs) to resolve disorder in trifluoromethyl groups .
- Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening (e.g., hydroxy proton tautomerism).
- Synchrotron X-ray : High-resolution data (λ < 1 Å) improves electron density maps for fluorinated moieties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
